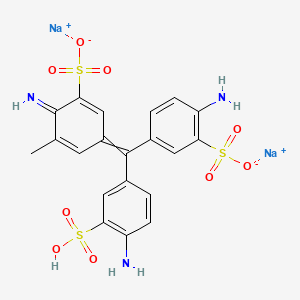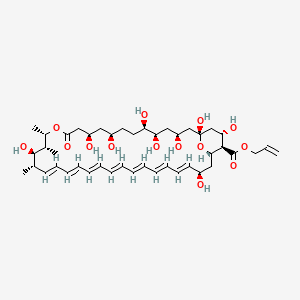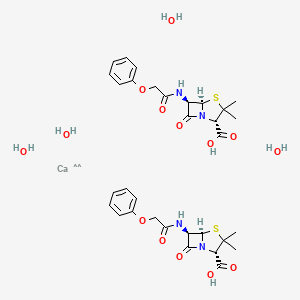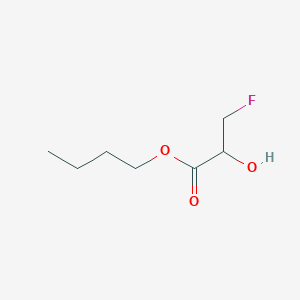
Methyl lucidenate D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl lucidenate D is a natural organic compound isolated from Ganoderma lucidum, commonly known as Lingzhi or Reishi mushroom. It is a triterpenoid with a complex structure that includes a methyl ester functional group and a series of substituted benzene rings. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl lucidenate D is primarily obtained through extraction from Ganoderma lucidum. The preparation process involves several steps:
Powdering: The dried fruiting bodies of Ganoderma lucidum are ground into a fine powder.
Solvent Extraction: The powdered material is subjected to solvent extraction using solvents like methanol or ethanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Advanced extraction and purification technologies, such as supercritical fluid extraction and preparative HPLC, are employed to enhance yield and purity. The use of automated systems ensures consistency and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl lucidenate D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Methyl lucidenate D has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studies have shown its potential in modulating biological pathways, making it a subject of interest in cell biology and biochemistry.
Medicine: Due to its anti-inflammatory, antioxidant, and anticancer properties, it is being investigated for therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
Methyl lucidenate D exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
Vergleich Mit ähnlichen Verbindungen
Methyl lucidenate D is part of a family of triterpenoids found in Ganoderma lucidum. Similar compounds include:
- Lucidenic acid A
- Lucidenic acid C
- Lucidenic acid E2
- Methyl lucidenate E2
- Methyl lucidenate F
Uniqueness
This compound stands out due to its specific methyl ester functional group, which contributes to its unique biological activities. Compared to other lucidenic acids, it has shown distinct anti-inflammatory and anticancer properties, making it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C30H40O8 |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
methyl (4R)-4-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C30H40O8/c1-15(9-10-22(35)37-8)17-13-21(34)30(7)23-18(32)14-19-27(3,4)20(33)11-12-28(19,5)24(23)25(36)26(29(17,30)6)38-16(2)31/h15,17,19,26H,9-14H2,1-8H3/t15-,17-,19+,26-,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
JOFJXWXVPFAZPK-XULWGOJYSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C |
Kanonische SMILES |
CC(CCC(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)



![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)




![3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B15289024.png)




